2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 394-78-5
VCID: VC11737225
InChI: InChI=1S/C12H8F2O2/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,15-16H
SMILES: C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)F
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19 g/mol

2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol

CAS No.: 394-78-5

Cat. No.: VC11737225

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol - 394-78-5

Specification

CAS No. 394-78-5
Molecular Formula C12H8F2O2
Molecular Weight 222.19 g/mol
IUPAC Name 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol
Standard InChI InChI=1S/C12H8F2O2/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,15-16H
Standard InChI Key WPCWNCJRRAUCHO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)F
Canonical SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound belongs to the biphenyl phenolic family, featuring two benzene rings linked by a single C–C bond. The primary ring (Ring A) contains fluorine atoms at positions 2 and 5, while the secondary ring (Ring B) has a hydroxyl group at position 2 and a fluorine atom at position 4 (Figure 1). This substitution pattern creates a planar geometry stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent fluorine atoms .

Table 1: Key Molecular Descriptors

PropertyValueSource Analog
Molecular formulaC₁₂H₈F₂O₂
Molecular weight222.19 g/mol
IUPAC name2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenolDerived from
SMILESOC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)F)OComputed via

Spectroscopic and Physical Properties

While experimental data for the exact compound is unavailable, analogs such as 2-fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol (PubChem CID 53219342) exhibit melting points between 56–58°C and boiling points of 65–66°C at 8 mmHg . The hydroxyl groups contribute to moderate water solubility (~0.68 g/L), while fluorine substituents enhance lipid solubility, as evidenced by a predicted cLogP of 3.2 .

Synthetic Pathways and Optimization

Fries Rearrangement Strategy

A validated method for synthesizing fluorinated hydroxyacetophenones involves Fries rearrangement of acetylated aminophenols. For example, 5-fluoro-2-hydroxyacetophenone is produced via aluminum chloride/sodium chloride-mediated rearrangement of 4-fluorophenyl acetate, achieving yields up to 88% . Adapting this approach, 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol could be synthesized through:

  • Double esterification: Protection of hydroxyl and amino groups in aminophenol precursors.

  • Electrophilic aromatic substitution: Introduction of fluorine using HF or Selectfluor®.

  • Hydrolysis: Deprotection under acidic conditions to yield the final product .

Table 2: Comparative Synthesis Metrics

StepReagents/ConditionsYield (%)
EsterificationAcetic anhydride, H₂SO₄85–90
Fries rearrangementAlCl₃/NaCl, 115–150°C70–88
FluorinationHF/pyridine, 0°C65–75

Challenges in Purification

Fluorinated phenolic compounds often require chromatographic separation due to their polarity. Reverse-phase HPLC with acetonitrile/water gradients (70:30 → 95:5) has been effective for isolating analogs like 3',5-difluoro[1,1'-biphenyl]-2,4'-diol .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl and fluorine groups direct electrophilic attacks to specific positions:

  • Hydroxyl group: Activates Ring B for nitration/sulfonation at position 5.

  • Fluorine atoms: Deactivate Ring A, favoring halogenation at position 4 .

Complexation with Metal Ions

Analogous compounds form stable complexes with Al³⁺ and Fe³⁺ via chelation between hydroxyl and ketone groups. For instance, 1-(5-fluoro-2-hydroxyphenyl)ethanone binds Al³⁺ with a stability constant (log K) of 12.3 ± 0.2 .

Pharmacological and Industrial Applications

Table 3: Bioactivity of Structural Analogs

CompoundTargetIC₅₀/EC₅₀
3',5-Difluoro[1,1'-biphenyl]-2,4'-diolCFTR Cl⁻ channel0.1 μM (EC₅₀)
5-Fluoro-2-hydroxyacetophenoneAntibacterial activity32 μg/mL (MIC)

Material Science Applications

The planar structure and hydrogen-bonding capacity make this compound suitable for:

  • Liquid crystals: As a mesogenic core in display technologies.

  • Coordination polymers: Building blocks for MOFs with gas storage capabilities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator